The compound can be classified as:
The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine typically involves several steps:
The molecular structure of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine can be represented as follows:
The arrangement of these groups contributes to the compound's electronic properties and reactivity.
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine can participate in various chemical reactions:
The mechanism of action of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine is primarily associated with its interaction with biological targets:
Studies have shown that similar oxadiazole derivatives exhibit significant activity against a range of pathogens and cancer cell lines, indicating a promising therapeutic potential.
The physical and chemical properties of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
The applications of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine span various fields:
1,3,4-Oxadiazoles serve as privileged scaffolds in targeted cancer therapy due to their unique physicochemical properties and versatile target engagement. Their planar, electron-rich aromatic system facilitates π-π stacking interactions with biological macromolecules, while the nitrogen and oxygen atoms act as hydrogen bond acceptors, enhancing binding affinity to oncogenic targets [2] [4]. This heterocycle functions as a bioisostere for ester and amide functionalities, improving metabolic stability while maintaining spatial compatibility with enzyme active sites [6]. Clinically validated through FDA-approved agents like Zibotentan (an endothelin receptor antagonist), oxadiazoles demonstrate translational relevance in oncology drug development [9].
The molecular mechanism of oxadiazole-based therapeutics involves selective inhibition of cancer-associated enzymes and receptors. Key targets include:
Table 1: Enzymatic Targets of 1,3,4-Oxadiazole Derivatives in Oncology
| Molecular Target | IC₅₀ Range | Cancer Types | Biological Consequence | 
|---|---|---|---|
| EGFR Kinase | 0.12–3.8 μM | Lung, Breast | Apoptosis via RAS/RAF pathway suppression | 
| HDAC6 | 0.06–1.4 μM | Leukemia, Lymphoma | Histone hyperacetylation and differentiation | 
| Thymidylate Synthase | 0.3–5.2 μM | Colorectal | dTMP depletion and S-phase arrest | 
| Telomerase | 1.8–7.3 μM | Prostate, Ovarian | Telomere shortening and senescence | 
The integration of piperidine-pyridine motifs with 1,3,4-oxadiazole cores generates three-dimensional structural diversity essential for targeting protein allosteric sites. Piperidine introduces a basic nitrogen center (pKₐ ~10.5) that facilitates salt bridge formation with aspartate/glutamate residues in kinase domains, while the pyridine moiety enhances aqueous solubility and membrane permeability through its moderate log P contribution [7] [10]. This hybrid architecture adopts a T-shaped conformation where the oxadiazole core positions the piperidine and pyridine moieties orthogonally, creating complementary surfaces for interaction with deep hydrophobic pockets in target proteins [10].
Electronic modulation through substituent variation significantly impacts anticancer potency:
Table 2: Electronic and Steric Parameters of Hybrid Components
| Structural Feature | Resonance Energy (kJ/mol) | log P Contribution | H-bond Acceptor Capacity | Conformational Flexibility | 
|---|---|---|---|---|
| 1,3,4-Oxadiazole core | 167.4 | +0.85 | 2 sites (N,O) | Rigid planar | 
| Piperidine moiety | N/A | +0.12 (unsubstituted) | Proton acceptor/donor | Flexible chair conformation | 
| Pyridine ring | 117.1 | +0.52 | 1 site (N) | Semi-rigid | 
The therapeutic evolution of 1,3,4-oxadiazoles spans seven decades of medicinal chemistry optimization. Initial discoveries in the 1960s identified simple diaryl-oxadiazoles as microtubule disruptors, though with suboptimal selectivity [2]. The 1990s "bioisosteric revolution" repurposed oxadiazoles as carboxylic acid mimetics, yielding first-generation thymidylate synthase inhibitors with IC₅₀ values in the micromolar range [9]. The strategic incorporation of nitrogen-containing heterocycles commenced in the early 2000s, with piperidine-oxadiazole hybrids demonstrating unprecedented kinase selectivity profiles [4].
Recent advancements (2015–present) focus on three-dimensional complexity:
Table 3: Milestone Compounds in Oxadiazole Anticancer Development
| Year | Prototype Structure | Key Advancement | Therapeutic Impact | 
|---|---|---|---|
| 1998 | 2,5-Diphenyl-1,3,4-oxadiazole | Microtubule stabilization | P-glycoprotein-independent cytotoxicity | 
| 2008 | Zibotentan (ZD4054) | Endothelin receptor antagonist | Phase III prostate cancer trials | 
| 2017 | Mannich base derivatives | Apoptosis via Bcl-2 suppression | 73.9% tumor inhibition in EAC models | 
| 2022 | 3-(1,3,4-oxadiazolyl)pyridines | PARP1-mediated DNA damage | HL-60 leukemia IC₅₀ = 0.57 μM | 
The structural trajectory has progressed from planar diaryl systems to three-dimensional architectures featuring sp³-hybridized centers. Contemporary designs like 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine exemplify this evolution, combining the target engagement capabilities of oxadiazole with the pharmacokinetic advantages of pyridine-piperidine pharmacophores. These hybrids exhibit improved blood-brain barrier penetration for glioblastoma applications (log BB = 0.32–0.58) and reduced hERG affinity (IC₅₀ > 15 μM), addressing historical limitations of earlier derivatives [7] [10].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: